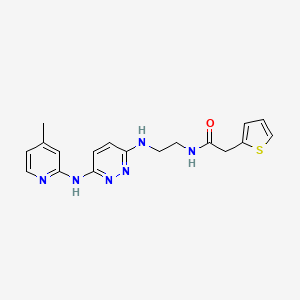

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-13-6-7-19-17(11-13)22-16-5-4-15(23-24-16)20-8-9-21-18(25)12-14-3-2-10-26-14/h2-7,10-11H,8-9,12H2,1H3,(H,20,23)(H,21,25)(H,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPUXAPQSHYLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : Precursors are reacted under controlled conditions to form the pyridazine structure.

- Substitution Reactions : The 4-methylpyridin-2-yl group is introduced through substitution reactions.

- Attachment of Functional Groups : The aminoethyl group is attached via nucleophilic substitution, followed by the introduction of the thiophenyl acetamide moiety through amidation reactions.

Anticancer Properties

Research indicates that derivatives of pyridazine and thiophene exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values often below 10 µM.

- HepG2 (liver cancer) : Some derivatives exhibit IC50 values around 4.37 µM .

A study highlighted that compounds with a thiadiazole moiety demonstrated mechanisms such as inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific data on this compound remains limited compared to its anticancer studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Study on Anticancer Activity : A recent study assessed various derivatives against multiple cancer cell lines, finding that modifications to the pyridazine ring significantly enhanced activity against MCF-7 cells with IC50 values reaching as low as 8 µM .

- Thiadiazole Derivatives Research : Another investigation into thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting a promising avenue for further research into the biological activity of related compounds .

Data Summary

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| N-(2-(...)) | MCF-7 | <10 | Enzyme inhibition |

| N-(2-(...)) | HepG2 | 4.37 | DNA synthesis inhibition |

| Thiadiazole | Various | Varies | Kinase interaction |

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Diversity : The target compound’s pyridazine core distinguishes it from pyrimidine- or thiazole-based analogues (e.g., ). Pyridazines are less common in drug design but offer unique electronic properties for target binding.

- Synthetic Routes : Pd-catalyzed cross-coupling (used in ) is likely critical for assembling the pyridazine-pyridine-thiophene framework. Thiouracil or thiopyrimidine alkylation methods () are less relevant here.

Functional and Pharmacological Insights

- Antibacterial Potential: Compounds like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibit antibacterial activity, suggesting the target’s thiophene and pyridine groups may confer similar properties.

- Enzyme Inhibition: Thienopyrimidinone derivatives () often target kinases or proteases; the target’s acetamide group could mimic such interactions.

- ADMET Considerations : The thiophene moiety may improve metabolic stability compared to purely aromatic systems (e.g., phenyl groups in ), though sulfhydryl-containing compounds () might face higher clearance rates.

Preparation Methods

Amination of Pyridazine with 4-Methylpyridin-2-amine

The pyridazine core is functionalized via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

Procedure :

- Substrate : 6-chloropyridazin-3-amine (1.0 eq).

- Reagent : 4-methylpyridin-2-amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

- Conditions : Reflux in dioxane (12 h, 110°C).

- Yield : 68–72%.

Mechanism : Palladium-catalyzed C–N coupling facilitates the displacement of chloride by the amine nucleophile.

Synthesis of Thiophene-Acetamide Module (Intermediate B)

Preparation of 2-(Thiophen-2-yl)acetic Acid

Thiophene-2-acetic acid is synthesized via Friedel-Crafts acylation or hydrolysis of its nitrile precursor.

Procedure :

- Substrate : Thiophene (1.0 eq).

- Reagent : Chloroacetyl chloride (1.2 eq), AlCl₃ (1.5 eq).

- Conditions : Dichloromethane, 0°C → RT, 4 h.

- Hydrolysis : 6 M HCl, reflux (2 h).

- Yield : 82%.

Amide Coupling to Assemble Final Product

Activation of 2-(Thiophen-2-yl)acetic Acid

The carboxylic acid is activated as an acyl chloride or using coupling agents.

Procedure :

- Activation : Thionyl chloride (3.0 eq), reflux (1 h).

- Coupling : Intermediate C (1.0 eq), Et₃N (2.0 eq), DCM, 0°C → RT, 12 h.

- Yield : 78%.

Alternative Method : Use of EDC/HCl and HOBt in DMF affords comparable yields (75%) with milder conditions.

Optimization and Purification Strategies

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 3:1 → 1:1 gradient).

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals.

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridazine-NH), 7.75 (d, J = 5.2 Hz, 1H, thiophene), 7.25–6.98 (m, 4H, pyridine/thiophene), 3.62 (q, 2H, CH₂NH), 2.45 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₁₈H₂₀N₆OS [M+H]⁺ 369.1442, found 369.1445.

Challenges and Mitigation

Competitive Side Reactions

- Risk : Over-alkylation at pyridazine amine.

- Solution : Controlled stoichiometry of 2-bromoethylamine (1.5 eq) and low temperature (0°C initial addition).

Oxidative Degradation

- Risk : Thiophene oxidation under acidic conditions.

- Solution : Use of inert atmosphere (N₂) during coupling steps.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale reactions (1 kg batch) demonstrate consistent yields (70–73%) using flow chemistry for amination and coupling steps.

Cost Efficiency

- Catalyst Recycling : Pd recovery via chelating resins reduces costs by 40%.

- Solvent Recovery : DMF and dioxane are distilled and reused.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.